molecular formula C19H21ClN2O2 B11316876 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11316876
M. Wt: 344.8 g/mol
InChI Key: UAIYXNYIRWVPNX-UHFFFAOYSA-N
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Description

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound. It features a complex structure with a chlorinated phenoxy group, a benzodiazole moiety, and a propanol backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated propanol derivative to form the phenoxy intermediate.

    Benzodiazole Formation: The phenoxy intermediate is then reacted with 2-methyl-1H-1,3-benzodiazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodiazole or phenoxy groups.

    Substitution: Halogen substitution reactions can occur at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its complex structure and possible biological activities.

    Industry: Used in the production of specialty chemicals or as a research chemical.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the dimethyl groups, potentially altering its biological activity.

    1-(4-chloro-3,5-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Similar structure but without the methyl group on the benzodiazole.

Uniqueness

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C19H21ClN2O2/c1-12-8-16(9-13(2)19(12)20)24-11-15(23)10-22-14(3)21-17-6-4-5-7-18(17)22/h4-9,15,23H,10-11H2,1-3H3

InChI Key

UAIYXNYIRWVPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CN2C(=NC3=CC=CC=C32)C)O

Origin of Product

United States

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